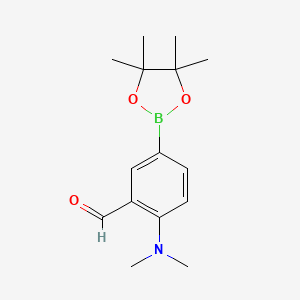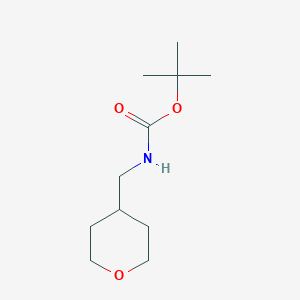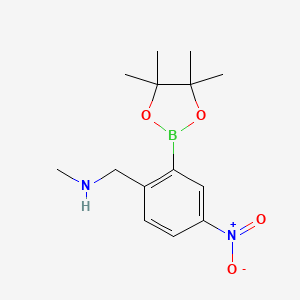
2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). The boron atom is also bonded to a hydrogen atom. Boronic acids are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in a variety of biological applications .
Synthesis Analysis
The synthesis of boronic acids and their esters often involves the reaction of organometallic compounds, such as Grignard or organolithium reagents, with borate esters. Alternatively, they can be synthesized by the reaction of boronic acids with alcohols, catalyzed by a strong acid .Molecular Structure Analysis
In boronic acids and their esters, the boron atom is typically in a trigonal planar configuration. The oxygen atom of the ester group contributes to the electron deficiency of the boron atom, making it capable of forming stable complexes with electron-rich species .Chemical Reactions Analysis
Boronic acids and their esters are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups, such as alcohols, carboxylic acids, and carbohydrates. This property is often exploited in the field of organic synthesis, particularly in the Suzuki reaction .Physical and Chemical Properties Analysis
Boronic acids and their esters are typically solid at room temperature. They are generally stable under normal conditions, but can decompose if heated .Aplicaciones Científicas De Investigación
Phosphorescent Properties
Arylboronic esters, like 2-(N-Methylaminomethyl)-5-nitrophenylboronic acid, pinacol ester, exhibit unique phosphorescent properties in the solid state at room temperature. These properties are remarkable as they challenge the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. Theoretical calculations suggest that the phosphorescence is due to out-of-plane distortion at the boron moiety in the excited state, which makes them interesting for studying phosphorescence in organic compounds (Shoji et al., 2017).
Synthesis of Fluoroarenes
Arylboronic acid pinacol esters are used in the Nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This demonstrates their role in the synthesis of fluoroarenes and their derivatives, which are significant in various chemical synthesis processes (Zhou et al., 2016).
Amide C-N Bond Activation
These esters are also involved in the Ni-catalyzed formal carboacylation of o-allylbenzamides, indicating their role in amide C-N bond activation. This process leads to the generation of specific organic compounds, showcasing their utility in complex organic synthesis (Walker et al., 2017).
Electrochemical Applications
In electrochemical applications, arylboronic acid pinacol esters are used to create multifunctional thin film surfaces for electrode modification. This is particularly significant for the development of electrochemical platforms for fundamental cell studies, genomic analysis, and biosensing (Harper et al., 2009).
Polymer Synthesis
These esters are also instrumental in the synthesis of hyperbranched polythiophene with a controlled degree of branching, highlighting their role in advanced polymer chemistry (Segawa et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)12-8-11(17(18)19)7-6-10(12)9-16-5/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKVATDWUMOWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


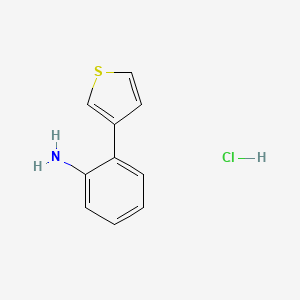
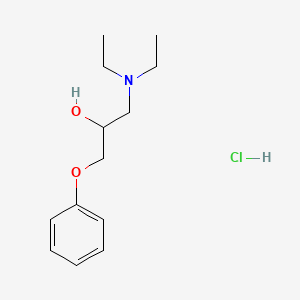
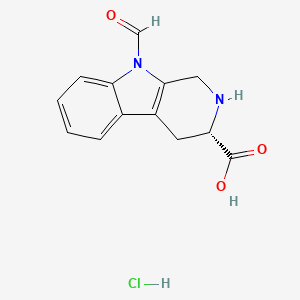
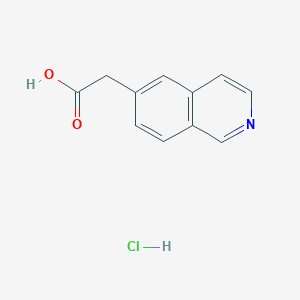
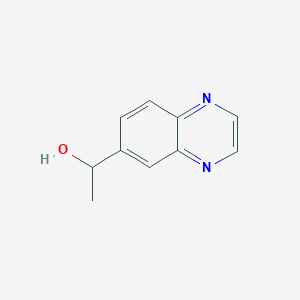
![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)
![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)
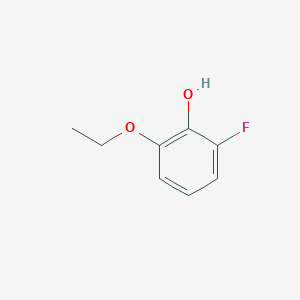
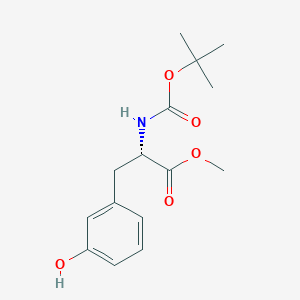
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)
